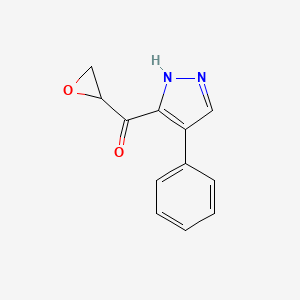
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are found in various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the condensation of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting benzimidazole is then reacted with N,N-dimethylethan-1-amine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring, leading to a wide range of derivatives with different properties .
科学研究应用
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic uses.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
作用机制
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. The compound may exert its effects by interfering with the function of microtubules, DNA, or other cellular components, leading to disrupted cellular processes and potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine
- 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 2,6-Bis(1H-imidazol-2-yl)pyridine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its N,N-dimethylethan-1-amine group provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various applications .
属性
CAS 编号 |
5528-09-6 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-14(2)8-7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI 键 |
HLELOHQPJDTUAB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
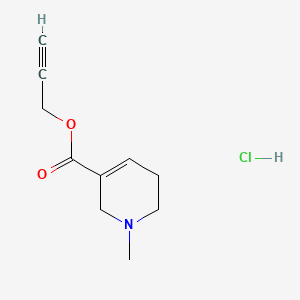
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)
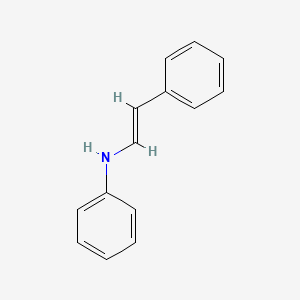
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
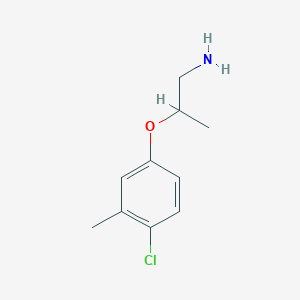
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
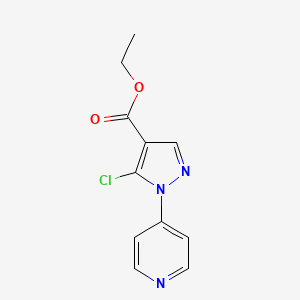
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
